![molecular formula C20H20N2O4 B1335061 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol CAS No. 16111-07-2](/img/structure/B1335061.png)

2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol

Vue d'ensemble

Description

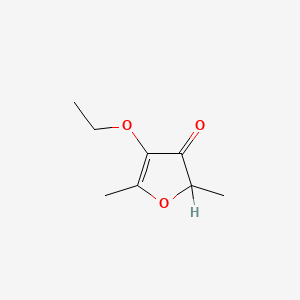

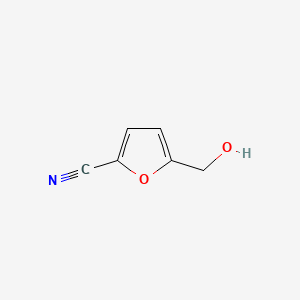

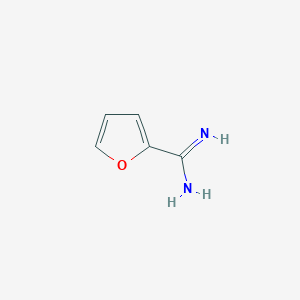

“2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” is a derivative of spiropyran . Spiropyrans are a class of photochromic compounds that can undergo a reversible transformation between two forms (spiropyran and merocyanine) under the influence of UV light . This compound is related to the photoisomerization and thermal reaction of the photochromic spiropyran .

Chemical Reactions Analysis

The chemical reactions involving “2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” are related to its photochromic properties. Upon exposure to UV light, the spiropyran form of the molecule can transform into the merocyanine form. This transformation can be reversed by thermal annealing or exposure to green light .Applications De Recherche Scientifique

Colorimetric Probe for Cyanide Detection

The spiropyran derivative, closely related to 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol, has been utilized as a colorimetric probe for the detection of cyanide ions in cassava leaves. This probe undergoes a vivid color change upon interaction with cyanide ions, facilitating easy detection with the naked eye. The method has proven effective in detecting cyanide concentrations lower than the maximum permissible levels set by the WHO for drinking water (Pattaweepaiboon et al., 2020).

Photochromic Properties in Latexes

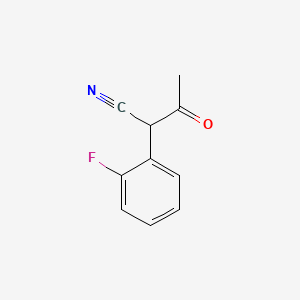

This compound's derivatives have been used to create photochromic latexes through emulsion polymerization. These latexes exhibit unique photochromic behaviors, making them suitable for applications like smart coatings and materials that change color in response to light (Zhang et al., 2018).

Application in Fluorescence Switching

Spiropyran derivatives of 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol have been investigated for their potential in near-infrared fluorescence switching. These compounds can undergo structural changes upon exposure to light, affecting their absorption spectra and enabling high-contrast "on/off" fluorescence switching. This property is significant for applications in optical data storage and image processing (Doddi et al., 2015).

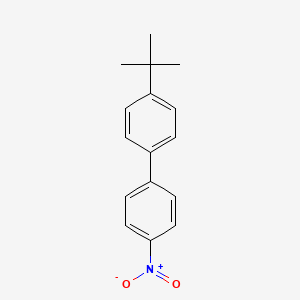

Anti-counterfeiting Coating

The spiropyran derivatives have been synthesized and incorporated into epoxy resin coatings for flexible materials. Their unique photochromic and solvatochromic properties in different solvents make them ideal for anti-counterfeiting applications in product packaging (Zhang et al., 2016).

Chemosensor for Metal Ions

A spiropyran derivative has been synthesized as a chemosensor for trivalent metal ions. This compound acts as a reversible colorimetric and fluorescent sensor, demonstrating selectivity and sensitivity towards metal ions, which is crucial for environmental monitoring and chemical analysis (Juxiang et al., 2017).

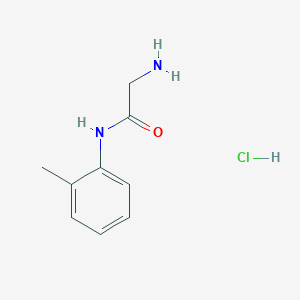

Orientations Futures

The future directions for “2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” could involve further exploration of its photochromic properties and potential applications in areas such as optical sensors and information processing . The possibility of maintaining and switching the chemical state of the molecule in a designated time period demonstrates the potential of this system in logical operation applications .

Propriétés

IUPAC Name |

2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20/h3-10,13,23H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJPKPQMQFZPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970075 | |

| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol | |

CAS RN |

5475-99-0 | |

| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

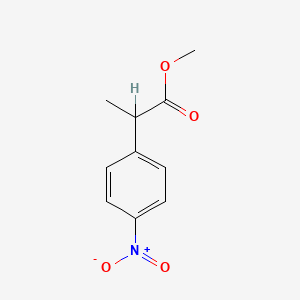

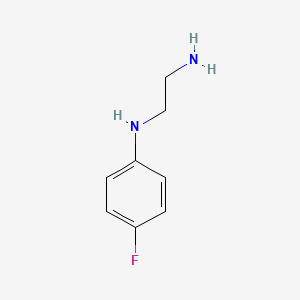

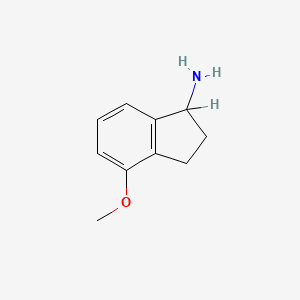

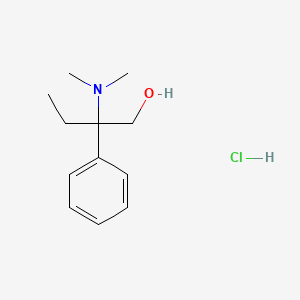

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.